Iprazochrome
Description
The Genesis of Iprazochrome: Discovery and Early Scientific Exploration
One of the earliest documented clinical investigations into this compound's efficacy dates back to a 1999 double-blind, placebo-controlled study that demonstrated its effectiveness in the prophylactic treatment of migraine. nih.gov This suggests that the compound had undergone significant preclinical and initial clinical evaluation prior to this period. The pharmaceutical company Sandoz (now a part of Novartis) has been associated with the development of this compound, though specific details of their initial research and development timeline are not widely documented. sandoz.comsandoz.comwikipedia.org
This compound's Place in Bioactive Compound Research
The significance of this compound in the field of bioactive compounds stems from its targeted mechanism of action and its therapeutic benefits. As a serotonin (B10506) antagonist, it plays a role in mitigating the effects of serotonin (5-HT), a neurotransmitter implicated in the pathophysiology of migraines. wikipedia.orgnih.govihs-headache.org Specifically, it is suggested to act on 5-HT2 receptors. patsnap.com By antagonizing these receptors, this compound is thought to counteract the vasodilation and neurogenic inflammation associated with migraine attacks. patsnap.com
Furthermore, research has indicated that this compound decreases the permeability and fragility of blood vessels. wikipedia.org This property is not only relevant to its anti-migraine effects but also underpins its application in treating diabetic retinopathy, a condition characterized by damage to the blood vessels of the retina. The dual facets of its bioactivity make this compound an interesting subject for research into compounds that modulate both neurological and vascular pathways.
Early preclinical studies in animal models provided foundational knowledge of its pharmacological profile. For instance, studies on the vascular system demonstrated its ability to inhibit platelet aggregation induced by arachidonate (B1239269) and ADP in vitro. nih.gov It also exhibited antiserotonergic actions on isolated arteries in dogs. nih.gov
Charting the Course: Academic Research Objectives for this compound
The academic investigation of this compound has been guided by several key research objectives, primarily centered on elucidating its therapeutic mechanisms and exploring its full clinical potential.
Key Research Objectives:
Elucidation of the precise molecular mechanisms: A primary goal has been to understand in greater detail how this compound interacts with serotonin receptors and other potential molecular targets. This includes identifying the specific receptor subtypes involved and the downstream signaling pathways that are modulated.
Investigation of its effects on vascular pathophysiology: Research aims to further characterize the impact of this compound on blood vessel integrity and function, particularly in the context of conditions like migraine and diabetic retinopathy. This involves studying its influence on endothelial cell function, vascular permeability, and inflammation.
Exploration of potential neuroprotective effects: Given its role in modulating neurological pathways, another objective is to investigate whether this compound possesses broader neuroprotective properties beyond its immediate anti-migraine effects.
Comparative efficacy and combination therapy studies: Academic inquiry often seeks to compare the effectiveness of this compound with other prophylactic treatments for migraine and to explore the potential benefits of its use in combination with other therapeutic agents.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7248-21-7 |
|---|---|
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea |
InChI |
InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19) |
InChI Key |
AIGVHODMVKGZDA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Canonical SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Other CAS No. |
7248-21-7 |
Synonyms |
1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole 1-isopropylnoradrenochrome-5-monosemicarbazone Divascan iprazochrome Migrenon N-propylnoradrenochrome monosemicarbazone |
Origin of Product |
United States |
Chemical Structure, Synthesis, and Structural Analogues of Iprazochrome
Chemical Classification and Core Structural Features of Iprazochrome
This compound is fundamentally classified as an indole (B1671886) derivative drugbank.comwikipedia.orgontosight.aipharmaoffer.comnih.govchula.ac.thdrugbank.com. Indoles are characterized by a bicyclic structure consisting of a six-membered benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring drugbank.compharmaoffer.com. This core indole framework underpins its chemical properties and biological interactions. The molecular formula for this compound is C12H16N4O3 wikipedia.orggenome.jpdrugcentral.orgchemspider.com, with a molecular weight of approximately 264.285 g/mol nih.govdrugcentral.orgchemspider.com.
The chemical structure of this compound is distinguished by several key functional groups. Notably, it possesses a hydroxy group drugbank.comwikipedia.orgnih.govchemspider.comjustia.com and a hydrazinecarboxamide moiety , commonly referred to as a semicarbazone group drugbank.comwikipedia.orgontosight.ainih.govchemspider.comjustia.comresearchgate.net. The specific IUPAC nomenclature confirms these features, such as 3-hydroxy-1-isopropylindoline-5,6-dione 5-semicarbazone wikipedia.org and (2Z)-2-(3-Hydroxy-1-isopropyl-6-oxo-1,2,3,6-tetrahydro-5H-indol-5-ylidene)hydrazincarboxamid chemspider.com. The presence of an isopropyl group attached to the nitrogen atom of the indole ring is also a characteristic feature wikipedia.orgchemspider.com.
This compound shares significant structural relationships with adrenochrome (B1665551) and carbazochrome (B1668341). It is chemically described as a derivative of adrenochrome wikipedia.org, which is itself produced by the oxidation of adrenaline (epinephrine) wikipedia.orgacs.org. Furthermore, this compound is also considered a derivative of carbazochrome wikipedia.org. Carbazochrome is a semicarbazide (B1199961) derivative of adrenochrome and is utilized as a hemostatic medication wikipedia.orgacs.org. Both carbazochrome and carbazochrome sodium sulfonate are identified as derivatives of adrenochrome researchgate.net. This lineage highlights a common biochemical origin and structural similarity among these compounds.
Design and Synthesis of this compound Derivatives and Analogues
The development of novel compounds based on the this compound scaffold involves a systematic approach to chemical design and synthesis, aiming to explore structure-activity relationships and identify molecules with improved or altered pharmacological profiles. This process typically begins with understanding the core structure and then strategically modifying it.
The synthesis of derivatives and analogues often leverages established synthetic methodologies for heterocyclic compounds, adapting them to the specific structural features of this compound. These strategies can include various cyclization reactions, functional group interconversions, and coupling reactions, depending on the desired modifications. The goal is to create a library of compounds that can be screened for biological activity, providing insights into how structural changes impact efficacy and other properties.
Structure-Activity Relationship (SAR) Studies of this compound Analogues
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, seeking to correlate specific structural features of a molecule with its biological activity. For this compound analogues, SAR investigations would involve synthesizing a series of compounds with systematic modifications to the parent structure and then evaluating their biological effects.
Key aspects of SAR studies include:
Identification of Pharmacophores: Determining which parts of the this compound molecule are essential for its activity.
Systematic Modification: Introducing variations at different positions of the molecule, such as altering substituents on the indole ring, modifying the isopropyl group, or changing the semicarbazone moiety.
Activity Profiling: Testing the synthesized analogues in relevant biological assays to quantify their potency (e.g., IC50, EC50) and selectivity.
Data Analysis: Correlating structural changes with observed activity to build predictive models.
Illustrative SAR Data Table:
Mechanistic Pharmacology of Iprazochrome: in Vitro and Preclinical in Vivo Studies
Serotoninergic System Modulation by Iprazochrome
At its core, this compound functions as a serotonin (B10506) receptor antagonist. patsnap.comncats.io The serotoninergic system, with its array of receptors, plays a crucial role in regulating vascular tone and pain modulation, processes that are central to the pathophysiology of migraines. patsnap.com this compound's primary therapeutic action is believed to stem from its blockade of specific serotonin receptors, thereby mitigating the effects of serotonin imbalances that contribute to migraine attacks. patsnap.com
Preclinical evidence identifies this compound as an antagonist of the 5-HT2 family of serotonin receptors. patsnap.compatsnap.com This family includes several subtypes, most notably 5-HT2A, 5-HT2B, and 5-HT2D, which are located on various cell types, including the smooth muscle cells of blood vessels and within the central nervous system. patsnap.comreprocell.com
5-HT2A and 5-HT2B Receptors: this compound is reported to specifically target 5-HT2A and 5-HT2B receptors. patsnap.com By inhibiting these receptors, this compound is thought to prevent the excessive vasodilation of cerebral blood vessels, a key event in the development of migraine headaches. patsnap.compatsnap.com The antagonism at these sites helps in stabilizing vascular tone. patsnap.com
5-HT2D Receptor: this compound is also characterized as a 5-HT2D receptor antagonist in both in vitro and in vivo models. wikipedia.org
The antagonistic profile of this compound at these receptors underscores its role in modulating the vascular and neuronal activities that are dysregulated during a migraine.
A thorough understanding of a drug's interaction with its receptor targets involves the quantification of its binding affinity and kinetics. These are typically determined through radioligand binding assays, which measure parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Description | Significance in Pharmacology |
|---|---|---|
| Ki (Inhibition Constant) | The concentration of a competing ligand (antagonist) that will bind to half of the binding sites at equilibrium in the absence of the primary ligand. It is an intrinsic measure of binding affinity. | A lower Ki value indicates a higher binding affinity of the antagonist for the receptor. This is a key indicator of a drug's potency at its target. |
| IC50 (Half-Maximal Inhibitory Concentration) | The concentration of an inhibitor that is required to inhibit a specific biological or biochemical function by 50%. It is a measure of the functional strength of an inhibitor. | This value is dependent on the experimental conditions but provides crucial information on the antagonist's effectiveness in a functional context, such as blocking receptor-mediated signaling. |
The 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. eurofinsdiscovery.com Activation of this pathway by an agonist like serotonin leads to a cascade of intracellular events.
The canonical Gq/11 signaling pathway proceeds as follows:
Receptor Activation: Serotonin binds to and activates the 5-HT2 receptor.
G Protein Activation: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.
Phospholipase C (PLC) Activation: The activated Gαq/11 subunit dissociates and activates phospholipase C-beta (PLC-β).
Second Messenger Production: PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
Downstream Effects: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+). DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).
As an antagonist, this compound would bind to the 5-HT2 receptors but fail to induce the conformational change necessary for Gq/11 activation. By occupying the receptor's binding site, it prevents serotonin from binding and initiating this signaling cascade. Consequently, this compound would inhibit the production of IP3 and DAG, leading to a reduction in intracellular calcium release and PKC activation in response to serotonin. While this is the theoretical mechanism based on its classification as a 5-HT2 antagonist, specific preclinical studies detailing the downstream effects of this compound on this pathway are not extensively documented in the available literature.
Modulation of Other Vasoactive and Neuroactive Compounds
Beyond its effects on the serotoninergic system, the pharmacological profile of this compound includes interactions with other key mediators of vascular activity and inflammation.
This compound has been shown to neutralize the effects of other vasoactive compounds, notably bradykinin (B550075) and histamine (B1213489). wikipedia.org
Bradykinin: Bradykinin is a potent vasodilator that is also involved in inflammation and pain signaling. It exerts its effects primarily through B1 and B2 receptors. nih.gov By antagonizing the actions of bradykinin, this compound can contribute to the stabilization of blood vessels and reduction of inflammatory processes implicated in migraine. wikipedia.org
Histamine: Histamine, acting through H1 receptors, can cause vasodilation and increased vascular permeability. ebi.ac.uk this compound's ability to counteract histamine's effects further supports its role as a vasoprotective agent. wikipedia.org
While the antagonistic effects are noted, specific in vitro data quantifying the potency of this compound at bradykinin or histamine receptors are not detailed in the reviewed sources.
The mechanism of this compound may also involve the modulation of peptidergic systems. It has been suggested that its anti-inflammatory action is mediated through the inhibition of the release of certain neuropeptides. patsnap.com The trigeminovascular system, which is central to migraine pathophysiology, involves the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) from trigeminal nerve endings. The modulation of serotonin receptors can influence the release of these neuropeptides. mit.edu By acting as a serotonin antagonist, this compound could potentially suppress the release of these peptides, thereby reducing neurogenic inflammation and its associated pain. patsnap.com
Cellular and Molecular Mechanisms
This compound has demonstrated properties that suggest a role in modulating oxidative stress. patsnap.com While direct, in-depth studies specifically detailing this compound's impact on oxidative stress markers are not extensively available in the provided results, its chemical nature as a derivative of adrenochrome (B1665551), a product of adrenaline oxidation, implies an inherent connection to redox processes. wikipedia.org Research into similar compounds and pathologies where this compound is used, such as diabetic retinopathy, often involves oxidative stress as a key pathological factor. nih.govmdpi.com For instance, in diabetic complications, an imbalance between the production of reactive oxygen species (ROS) and the eye's antioxidant defense mechanisms is a critical element. mdpi.com The therapeutic application of this compound in such conditions hints at a potential mechanism involving the mitigation of oxidative damage. patsnap.comnih.gov
Studies on various therapeutic agents have highlighted the importance of modulating oxidative stress in disease treatment. nih.govmdpi.com Phytochemicals, for example, are often investigated for their ability to induce or suppress ROS as a means of anticancer activity. mdpi.com The Nrf2 pathway is a key regulator of cellular antioxidant responses, and its modulation by compounds like curcumin (B1669340) has been a subject of interest. mdpi.com While direct evidence linking this compound to the Nrf2 pathway is not present, the general understanding of how antioxidants function provides a framework for hypothesizing this compound's potential mechanisms. mdpi.comnih.gov
This compound has been suggested to have neuroprotective properties, which include the improvement of mitochondrial function. patsnap.com The health and proper functioning of mitochondria are crucial for cellular bioenergetics, and mitochondrial dysfunction is implicated in various pathologies, including those targeted by this compound. patsnap.comd-nb.info For instance, mitochondrial injury induced by cortical spreading depression, a phenomenon relevant to migraines, can be decreased by certain prophylactic agents. nih.govscielo.br Given that this compound is used for migraine prophylaxis, a similar protective effect on mitochondria could be a part of its mechanism of action. wikipedia.org
The broader field of pharmacology recognizes the significance of mitochondrial bioenergetics in health and disease. manchester.ac.ukresearchgate.net The aging process and various diseases are often associated with declines in mitochondrial function and increased oxidative stress. researchgate.net While specific preclinical studies on this compound's direct effects on mitochondrial respiration or ATP production are not detailed in the search results, its classification as a neuroprotective agent in some contexts supports the possibility of such a mechanism. patsnap.com
This compound is reported to possess anti-inflammatory properties. patsnap.com This action is thought to be mediated through the inhibition of the release of certain neuropeptides and cytokines involved in the inflammatory cascade, particularly in the context of migraines. patsnap.com The modulation of inflammatory pathways is a key aspect of its therapeutic profile. patsnap.com While the specific cytokines modulated by this compound are not exhaustively listed, the general mechanism involves mitigating inflammatory responses that contribute to the pathophysiology of conditions like migraine. patsnap.com
The interplay between drugs and cytokine modulation is a significant area of pharmacological research. nih.govsemanticscholar.org Cytokines can influence drug metabolism, and conversely, drugs can alter cytokine levels. nih.govsemanticscholar.org For example, some antipsychotic medications have been shown to affect the levels of pro- and anti-inflammatory cytokines like IL-6, IL-1RA, and TNF-α. scirp.org While this compound is not an antipsychotic, this illustrates the principle of drug-induced cytokine modulation. The anti-inflammatory effects of this compound could potentially involve pathways like NF-κB, a central regulator of inflammation, though direct evidence for this is not provided. amegroups.orgvietnamjournal.ru
A primary and well-documented pharmacological action of this compound is its ability to decrease the permeability and fragility of blood vessels. wikipedia.orgnih.govgdziepolek.pl This effect is central to its therapeutic use in conditions like migraine and diabetic retinopathy. wikipedia.orgnih.gov By reducing capillary permeability, this compound helps to prevent the leakage of fluids from blood vessels into surrounding tissues. nih.govamu.edu.az In preclinical studies, this compound's inhibitory effect on peritoneal dye leakage in mice, a measure of capillary permeability, was observed, although it was less potent than phenylbutazone (B1037). nih.gov
The mechanism behind this vascular-stabilizing effect involves counteracting vasoactive compounds that increase permeability. wikipedia.org This action contributes to the integrity of the microcirculation. nih.gov The concept of modulating vascular permeability is also relevant in other therapeutic areas, such as in the "Enhanced Permeability and Retention" (EPR) effect in cancer therapy, where the leakiness of tumor blood vessels is exploited for drug delivery. wisdomlib.orgaminer.cn While the context is different, it highlights the pharmacological importance of influencing vascular permeability.
Hemorheological and Coagulation System Interactions
In vitro studies have demonstrated that this compound can inhibit platelet aggregation. nih.gov Specifically, it has been shown to dose-dependently inhibit platelet aggregation induced by both arachidonate (B1239269) and adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Platelet aggregation is a critical process in hemostasis and thrombosis, and its modulation is a target for various therapeutic agents. criver.combiomedpharmajournal.org
The aggregation of platelets can be initiated by various agonists, including arachidonic acid and ADP. loinc.orgloinc.orgnih.gov Arachidonic acid is metabolized by cyclooxygenase (COX) enzymes in platelets to form thromboxane (B8750289) A2, a potent platelet aggregator. criver.com ADP induces aggregation by acting on specific platelet receptors. loinc.org The ability of this compound to inhibit aggregation induced by both these agonists suggests it may interfere with pathways common to their actions or act on multiple targets. nih.gov
Interactions with Glutamatergic and Other Neurotransmitter Systems
The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is a key area of investigation in neuroscience, with implications for various neurological and psychiatric conditions. nih.govoatext.com While direct studies on this compound's interaction with NMDA receptors are limited, its use in migraine prophylaxis points towards an intersection with pathways modulated by glutamate (B1630785). Migraine pathophysiology is increasingly understood to involve glutamatergic mechanisms, including the activation of NMDA receptors which can lead to central sensitization and cortical spreading depression (CSD), a neurophysiological event linked to migraine aura. mdpi.com
Preclinical research has shown that modulating NMDA receptor activity can have significant therapeutic effects. nih.govbiorxiv.org For example, both NMDA receptor antagonists and positive allosteric modulators (PAMs) are being explored for their rapid antidepressant effects. oatext.com Specifically, enhancing the activity of GluN2B-containing NMDA receptors on excitatory neurons has been shown to produce antidepressant-like effects in animal models. nih.gov Conversely, NMDA receptor antagonists are being investigated for their neuroprotective potential by mitigating glutamate-mediated excitotoxicity. mdpi.com
Given that this compound is a serotonin 5-HT2 receptor antagonist, and these receptors are known to interact with the glutamatergic system, it is plausible that some of this compound's therapeutic action is mediated through indirect modulation of NMDA receptor pathways. patsnap.comwikipedia.org Serotonin receptors can influence glutamate release and signaling, and therefore, by blocking 5-HT2 receptors, this compound might temper the downstream effects of excessive glutamate activity that are implicated in migraine. mdpi.com
The kynurenine (B1673888) pathway, which is the primary metabolic route for the essential amino acid tryptophan, is intricately linked with both the glutamatergic and serotonergic systems and is a subject of growing interest in migraine research. mdpi.comresearchgate.net This pathway produces several neuroactive metabolites, including kynurenic acid (KYNA), which acts as an endogenous antagonist of glutamate receptors, including the NMDA receptor. mdpi.com
Alterations in tryptophan metabolism have been observed in migraine patients, with studies reporting changes in the levels of tryptophan and its metabolites during and between migraine attacks. researchgate.netd-nb.info For instance, some studies have noted decreased plasma concentrations of tryptophan, L-kynurenine, and KYNA in the interictal period of migraineurs. researchgate.net This suggests a metabolic imbalance that could contribute to neuronal hyperexcitability, a hallmark of migraine. researchgate.net
The table below outlines key metabolites in the tryptophan metabolic pathways and their relevance to migraine mechanisms.
| Metabolite | Pathway | Role in Migraine Pathophysiology |
| Tryptophan | Precursor | Levels may be altered in migraineurs. researchgate.net |
| Serotonin (5-HT) | Serotonin Pathway | Implicated in pain processing and vascular changes; target of many migraine therapies. mdpi.comsemanticscholar.org |
| L-Kynurenine (KYN) | Kynurenine Pathway | A key intermediate; levels can be decreased in the interictal period. researchgate.net |
| Kynurenic Acid (KYNA) | Kynurenine Pathway | An endogenous NMDA receptor antagonist; may have a protective role. mdpi.commdpi.com |
The neuropharmacology of this compound extends beyond the serotonergic system, with potential interactions with other major neurotransmitter systems that are relevant to its therapeutic applications. While direct preclinical studies on this compound's effects on GABA, opioid, AMPA, and cannabinoid receptors are not extensively documented, the interplay between these systems and the known mechanisms of this compound provides a basis for investigation.
GABAergic System: The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. There is evidence of interaction between the serotonergic and GABAergic systems. mdpi.com Modulation of serotonin receptors can influence GABAergic transmission, suggesting that this compound, as a 5-HT2 antagonist, could indirectly affect GABAergic tone. patsnap.comwikipedia.org
Opioid System: The opioid and cannabinoid systems are known to have significant cross-talk, with co-localization of their receptors in brain regions associated with pain and reward. nih.govfrontiersin.org Cannabinoid agonists have been shown to facilitate endogenous opioid signaling. nih.gov Given this compound's role in migraine, a condition where opioid pathways are relevant to pain modulation, exploring its interaction with this system could be a fruitful area of research.
AMPA Receptors: As a key component of the glutamatergic system, AMPA receptors are involved in fast synaptic transmission and plasticity. nih.gov The modulation of serotonin receptors can impact glutamatergic signaling, which includes AMPA receptor function. Therefore, this compound's 5-HT2 antagonism might have downstream effects on AMPA receptor-mediated neurotransmission. patsnap.comwikipedia.org
Cannabinoid System: The endocannabinoid system, particularly through the CB1 receptor, plays a modulatory role in both GABAergic and glutamatergic neurotransmission. byu.eduupf.edu Cannabinoids can inhibit GABA release, leading to a disinhibition of dopamine (B1211576) neurons, and can also modulate glutamate release. byu.eduresearchgate.net The interaction between the cannabinoid and serotonergic systems is also recognized. As such, the potential for this compound to interact with the cannabinoid system, either directly or indirectly, warrants investigation, especially in the context of its neurological applications.
Preclinical Pharmacological Investigations of Iprazochrome in Animal Models
Pharmacodynamic Characterization in Animal Models
Pharmacodynamic studies aim to understand how a drug affects the body. In preclinical settings, these investigations in animal models are crucial for characterizing a compound's mechanism of action and its biological effects.
Dose-Response Relationships in Experimental Systems
Dose-response relationships are fundamental to understanding how the magnitude of a drug's effect correlates with its concentration or dose. In experimental systems, these studies help identify the effective dose range and the maximal response achievable by a compound. While specific quantitative data tables for Iprazochrome's dose-response in animal models are not detailed in the provided search results, the principle of dose-response is central to pharmacodynamics, asserting that the magnitude of a drug's effect is directly related to its dose or concentration longdom.org. These studies are essential for determining optimal therapeutic doses and understanding a drug's potency and efficacy.
Temporal Dynamics of Pharmacological Effects
The temporal dynamics of a drug's effects describe how its pharmacological actions manifest and change over time following administration. For this compound, peak serum concentration (Cmax) is achieved approximately one hour after oral administration on an empty stomach, but its effects on blood vessels are observed to occur later, around three hours post-administration wikipedia.org. This indicates a time lag between achieving peak systemic levels and the onset of specific vascular effects, suggesting a complex temporal profile for its pharmacological actions.
Non-vasoconstrictive Profile Compared to Ergotamine Derivatives
A key characteristic distinguishing this compound from certain traditional antimigraine agents, such as ergotamine derivatives, is its lack of significant vasoconstrictive properties patsnap.com. Ergotamine and dihydroergotamine, for instance, are known for their sustained vasoconstrictor actions, which are considered a primary mechanism in their anti-migraine effects by constricting pain-producing intracranial extracerebral blood vessels nih.govresearchgate.net. Unlike these ergot alkaloids, this compound acts as a serotonin (B10506) antagonist, specifically targeting 5-HT2A and 5-HT2B receptors. This mechanism helps prevent abnormal dilation of blood vessels, a key factor in migraine pathogenesis, without inducing significant vasoconstriction patsnap.com. This non-vasoconstrictive profile is a notable differentiation from ergotamine derivatives, which can cause undesirable vascular effects nih.gov.
Pharmacokinetic Profiling in Preclinical Species
Pharmacokinetic (PK) studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. These studies are critical in preclinical species to predict how a drug will behave in humans and to inform dosing strategies.
Absorption Characteristics and Routes of Administration
This compound is absorbed rapidly when taken on an empty stomach, with peak serum concentrations (Cmax) reached within one hour wikipedia.org. This indicates efficient absorption following oral administration. While the specific routes of administration explored in various preclinical animal models are not detailed in the provided snippets, oral administration is a common route for this compound in therapeutic use wikipedia.org. Preclinical pharmacokinetic studies, in general, are conducted to determine a drug's ADME properties in various animal species to predict its behavior in humans and optimize dosing regimens numberanalytics.com.
Metabolic Pathways and Metabolite Identification
This compound undergoes metabolism, with approximately 80% of the drug being metabolized and 20% eliminated in an unchanged form wikipedia.org. The primary routes of metabolism and identified metabolites are key aspects of its pharmacokinetic profile. Research has identified two known metabolites of this compound: an indole (B1671886) derivative, which is detected in urine, and a 6-hydroxy derivative, which is found in feces wikipedia.org. These metabolic pathways are crucial for understanding the drug's elimination and potential for drug interactions or accumulation.
Specific Animal Model Studies of this compound Actions
Studies on Vascular Effects in Isolated Arteries and Whole Animal Models
This compound has demonstrated notable effects on the vascular system in preclinical animal studies. In isolated canine arteries, this compound exhibited antiserotonergic actions, acting in a non-competitive manner nih.gov. These effects were quantified as being approximately 1/24 to 1/65 that of methysergide (B1194908) nih.gov. In whole animal models, this compound was observed to prevent apoplexy in stroke-prone spontaneously hypertensive rats (SHRSP) without causing a reduction in blood pressure nih.gov. This suggests a protective effect on the vasculature, potentially through mechanisms independent of systemic hypotension. Furthermore, this compound was found to inhibit platelet aggregation in vitro induced by arachidonate (B1239269) and ADP in a dose-dependent manner nih.govjst.go.jp.
Evaluation in Models of Cerebrovascular Disorders (e.g., Stroke-Prone Spontaneously Hypertensive Rats (SHRSP))
In the context of cerebrovascular disorders, this compound has been evaluated in stroke-prone spontaneously hypertensive rats (SHRSP) nih.gov. Studies utilizing this model demonstrated that this compound administration prevented apoplexy nih.gov. The SHRSP model is characterized by genetic hypertension and a high susceptibility to stroke, making it a relevant model for studying cerebrovascular events frontiersin.orgselectscience.net. The protective effect of this compound in this model, observed without a decrease in blood pressure, indicates a potential benefit in mitigating stroke-related pathology in hypertensive subjects nih.gov.
Neurohistopathological Analysis in Animal Models
Neurohistopathological analyses conducted in animal models, specifically in SHRSP rats treated with this compound, revealed insights into its effects on brain tissue nih.gov. In untreated SHRSP, histological examination showed ischemic changes, such as neuronal swelling and nuclear shrinkage, predominantly in the cerebral cortex and corpus striatum areas nih.gov. The administration of this compound in these models was associated with the prevention of apoplexy, suggesting a reduction or amelioration of these pathological changes, although direct comparative histopathological data between treated and untreated groups are not explicitly detailed in this context nih.gov.
Absence of Effect on Spreading Depression Velocity in Animal Models
Investigations into the neurophysiological effects of this compound in animal models have specifically addressed its impact on cortical spreading depression (CSD) wikipedia.org. CSD is a wave of neuronal and glial depolarization that propagates across the cerebral cortex wikipedia.org. Research has indicated that this compound was shown not to decrease the spreading depression velocity in animal models wikipedia.org. This finding is significant as a reduction in CSD velocity is considered a feature of other antimigraine agents and is thought to be related to the mechanisms underlying classical migraines wikipedia.org.
Effects on Induced Edema in Animal Models
The effects of this compound on induced edema have been examined in animal models. In rats, this compound showed no inhibitory effect on paw edema induced by serotonin nih.gov. Additionally, its inhibitory effect on peritoneal dye leakage in mice was less than half that of phenylbutazone (B1037) nih.gov. These findings suggest a limited or absent role for this compound in modulating certain types of experimentally induced inflammation or edema.
Comparative Preclinical Pharmacology with Related Agents
Preclinical investigations into the pharmacological profile of this compound, particularly in comparison to its chemically related compounds such as adrenochrome (B1665551) and carbazochrome (B1668341), within animal models have not yielded readily available comparative data in the reviewed literature. While this compound is known to be a derivative of adrenochrome and carbazochrome wikipedia.org, specific studies detailing head-to-head preclinical pharmacological comparisons of their efficacy, mechanisms of action, or dose-response relationships in animal models for shared therapeutic targets were not identified.
This compound's established mechanism of action includes antagonism of serotonin receptors (specifically 5-HT2D) and neutralization of vasoactive compounds like bradykinin (B550075) and histamine (B1213489), leading to decreased vascular permeability and fragility wikipedia.org. These properties are primarily investigated in the context of its use as an antimigraine agent and for diabetic retinopathy wikipedia.org.
While studies have explored various animal models for evaluating pharmacological effects such as antioxidant activity, anti-inflammatory properties, and neuroprotection mdpi.comgoogle.comuchicago.edunih.govnih.gov, and have also compared different drug classes in various preclinical settings chez-alice.frnih.gov, direct comparative preclinical pharmacological investigations involving this compound alongside adrenochrome or carbazochrome in animal models were not found. Consequently, a data table or detailed research findings for such comparative preclinical pharmacology cannot be generated based on the available information.
Compound List:
this compound
Adrenochrome
Carbazochrome
Theoretical Therapeutic Potential and Emerging Research Avenues of Iprazochrome
Basis for Potential in Prophylactic Approaches for Vascular-Related Neurological Conditions (e.g., Migraine Mechanisms)
Iprazochrome is recognized as an antimigraine agent primarily used for the prophylactic treatment of migraines and cluster headaches patsnap.comwikipedia.orgump.edu.plpatsnap.comncats.io. Its mechanism of action is multifaceted, revolving around its role as a serotonin (B10506) antagonist. Specifically, it targets serotonin receptors, including 5-HT2A and 5-HT2B subtypes, and potentially 5-HT2D receptors patsnap.comwikipedia.org. By blocking these receptors, this compound prevents the excessive vasodilation of cerebral blood vessels, a critical factor implicated in the pathophysiology of migraine attacks patsnap.compatsnap.com. Furthermore, this compound exhibits the ability to neutralize other vasoactive compounds such as bradykinin (B550075) and histamine (B1213489), thereby contributing to the stabilization of vascular tone wikipedia.org.
The drug also acts to decrease the permeability and fragility of blood vessels, which is believed to reduce the frequency of migraine days and attenuate associated symptoms wikipedia.org. While historical theories of migraine emphasized vasodilation, current understanding points to a more complex neurovascular interplay where blood vessels may contribute to pathology even without overt changes in tone frontiersin.orgnih.gov. This compound's influence on serotonin receptors positions it as a modulator of this neurovascular coupling patsnap.compatsnap.comnih.gov. Studies have indicated that this compound was effective in the prophylaxis of migraine, demonstrating a significant decrease in migraine days in controlled trials semanticscholar.orgresearchgate.net. Unlike some other antimigraine agents, this compound did not significantly decrease the velocity of spreading depression in animal models, a phenomenon thought to be a cause of classical migraines wikipedia.org.
Mechanistic Underpinnings for Potential in Vascular Retinopathies (e.g., Diabetic Retinopathy Mechanisms)
This compound is also indicated for the treatment and prevention of diabetic retinopathy (DR) in individuals with type-2 diabetes wikipedia.orgncats.io. Diabetic retinopathy is a complex microvascular complication of diabetes mellitus characterized by a cascade of pathological events. Key mechanisms driving DR include hyperglycemia-induced oxidative stress, inflammation, the formation of advanced glycation end-products (AGEs), overexpression of vascular endothelial growth factor (VEGF), and altered hemodynamic processes klinikaoczna.plnih.goveyewiki.orgnih.govmdpi.com. These factors lead to pericyte loss, thickening of the basement membrane, microaneurysm formation, neovascularization, and breakdown of the blood-retinal barrier klinikaoczna.plnih.goveyewiki.orgnih.govmdpi.com.
While specific details on how this compound directly intervenes in these complex pathways are still emerging, its potential to modulate oxidative stress, as suggested by its structural properties and other observed activities (discussed below), could be a significant factor in its efficacy for DR. The compound's ability to stabilize vascular integrity and potentially reduce inflammatory processes may also contribute to its therapeutic role in preventing or treating the vascular damage characteristic of diabetic retinopathy wikipedia.orgncats.io.
Hypothesis Generation for Antioxidant and Enzyme Inhibitory Activities Based on Chemical Structure
The chemical structure of this compound provides a basis for hypothesizing its antioxidant and enzyme inhibitory activities. As an indole (B1671886) derivative, it possesses a chemical framework known for diverse biological effects, including neurotransmitter modulation and enzyme inhibition ontosight.ai.
Antioxidant Activity: The presence of a hydroxyl group within its tetrahydroindole ring structure suggests a potential for antioxidant activity ontosight.ai. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a significant contributor to various pathological conditions, including diabetic retinopathy and neurodegenerative processes klinikaoczna.pleyewiki.orgnih.govmdpi.com. Compounds with hydroxyl groups can often act as radical scavengers or electron donors, thereby mitigating oxidative damage.
Enzyme Inhibitory Activities: The hydrazinecarboxamide moiety within this compound's structure is hypothesized to function as a ligand capable of binding to certain enzymes, potentially inhibiting their activity ontosight.ai. While its primary identified target is serotonin receptors (acting as an antagonist), this class of compounds can interact with various biological targets. The broader indole scaffold is associated with enzyme inhibition capabilities ontosight.ai. Research into compounds with similar structural elements, such as those in the Tox21 library, has identified various classes of chemicals that inhibit cytochrome P450 (CYP) enzymes, highlighting the potential for diverse enzyme interactions based on chemical architecture mdpi.com.
Future Directions in the Development of this compound-Based Therapeutics
The ongoing research into this compound indicates a promising trajectory for its therapeutic development. While its established role in migraine prophylaxis is significant, further exploration into its broader pharmacological properties is warranted patsnap.comontosight.ai. The compound's demonstrated neuroprotective and potential antioxidant activities open avenues for investigating its utility in a wider range of neurodegenerative and vascular disorders beyond migraines and diabetic retinopathy.
The market for this compound is projected to grow, driven by ongoing innovation and investment in pharmaceutical research marketresearchintellect.com. Future research directions could include elucidating the precise molecular targets and pathways involved in its neuroprotective and antioxidant effects, as well as exploring its efficacy in conditions where oxidative stress and vascular dysfunction are primary pathological drivers. Furthermore, understanding the full spectrum of its interactions with biological systems could lead to the development of novel this compound-based therapeutics or combination therapies aimed at enhancing treatment outcomes for complex diseases.
Analytical Methodologies for Iprazochrome Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are indispensable for separating complex mixtures and quantifying individual components, including Iprazochrome and its potential metabolites or degradation products.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the analysis of this compound. This hyphenated technique offers high sensitivity and specificity, enabling the detection and quantification of this compound and its metabolites in complex biological matrices patsnap.comnih.govresearchgate.nettheanalyticalscientist.comalphalyse.comfrontiersin.orgijpras.comnih.govscielo.brresearchgate.netfrontiersin.orginformaticsjournals.co.innih.gov. The chromatographic separation resolves this compound from interfering substances, while the mass spectrometer provides molecular weight and structural information through fragmentation patterns. LC-MS/MS is particularly valuable for identifying and quantifying trace amounts of compounds and their related impurities or degradation products theanalyticalscientist.cominformaticsjournals.co.inresearchgate.net. Its application extends to purity assessment and the study of metabolic pathways, providing essential data for drug development theanalyticalscientist.combruker.com.
Multi-target screening methodologies, often built upon LC-MS/MS platforms, are designed for the simultaneous detection and identification of a broad spectrum of compounds, including this compound and its metabolites, within biological samples patsnap.comresearchgate.netnih.gov. These advanced methods leverage comprehensive spectral libraries and sophisticated data processing software to rapidly screen and quantify numerous analytes in a single analytical run patsnap.com. Such approaches significantly reduce analysis time and are critical for toxicological studies and monitoring human exposure to various substances patsnap.comresearchgate.netnih.gov. The ability to analyze multiple targets concurrently enhances efficiency and provides a broader understanding of a compound's presence and transformation in biological systems.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques are vital for elucidating the molecular structure and confirming the identity of this compound. These methods provide complementary information, building a comprehensive profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the detailed molecular structure of this compound, providing information about the arrangement of atoms and their connectivity bruker.comlabmanager.comsolubilityofthings.comfiveable.meresearchgate.net. Techniques such as ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HMBC, HSQC) can reveal the complete structural framework and stereochemistry researchgate.netregistech.com.
Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify functional groups present in the this compound molecule by analyzing the absorption of infrared radiation, which corresponds to molecular vibrations labmanager.comsolubilityofthings.comfiveable.meresearchgate.net. This technique offers a molecular fingerprint that aids in identity confirmation.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes electronic transitions within molecules, making it useful for identifying chromophores and quantifying concentrations based on light absorption at specific wavelengths labmanager.comsolubilityofthings.comfiveable.meresearchgate.netspectroscopyonline.com. It can also be employed to detect impurities that absorb in the UV-Vis range.
Mass Spectrometry (MS): Beyond its role in LC-MS/MS, mass spectrometry provides the molecular weight of this compound and can yield structural information through fragmentation analysis (MS/MS) alphalyse.combruker.comsolubilityofthings.comresearchgate.netregistech.com. High-resolution mass spectrometry (HRMS) offers precise mass measurements, enabling the determination of elemental composition and further aiding in structural elucidation and impurity identification ijpras.comregistech.com.
Orthogonal and Complementary Analytical Techniques for Comprehensive Characterizationshimadzu.com
To achieve a comprehensive understanding of this compound, orthogonal and complementary analytical techniques are employed nih.govnanopharm.co.ukfluidimaging.comnews-medical.netchromatographyonline.comgabionline.netnih.gov. Orthogonal methods utilize different measurement principles to assess the same critical quality attribute (CQA), thereby providing independent confirmation and mitigating method-specific biases fluidimaging.comnews-medical.net. Complementary techniques, on the other hand, provide distinct but related information that, when combined, offer a more complete picture of the analyte. For instance, combining LC-MS/MS with NMR or X-ray crystallography can definitively establish the structure of this compound and any novel derivatives or impurities bruker.comshimadzu.com.
Development and Validation of Research-Grade Analytical Procedures for this compound and its Derivativesbocsci.com
The development and validation of analytical methods are critical steps to ensure that the procedures used for this compound research are reliable, accurate, and reproducible labmanager.comupm-inc.comresearchgate.netemerypharma.com. This process involves meticulous optimization of instrumental parameters and thorough validation according to regulatory guidelines, such as those from the ICH.
Key validation parameters typically assessed include:
| Validation Parameter | Description |
| Specificity | Ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradants). |
| Accuracy | Closeness of the test results obtained by the method to the true value. |
| Precision | Degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |
| Linearity | Ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample. |
| Range | Interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the method has suitable precision, accuracy, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as to be reliable. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Ruggedness | Degree of reproducibility of the results obtained under a variety of normal test conditions. |
| Robustness | Measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. |
These parameters collectively demonstrate that the developed analytical procedure is suitable for its intended purpose, whether for quantification, impurity profiling, or stability testing of this compound labmanager.comresearchgate.netemerypharma.com.
Considerations for Purity Assessment and Degradation Product Analysis in Research Samplesbocsci.com
Ensuring the purity of this compound samples and identifying any degradation products are paramount for the validity of research findings theanalyticalscientist.cominformaticsjournals.co.inresearchgate.netbruker.comlabmanager.comgsconlinepress.comrjptonline.orgijprajournal.com. Purity assessment typically involves chromatographic techniques like HPLC, often coupled with UV-Vis or MS detection, to quantify the main component and detect impurities theanalyticalscientist.combruker.comlabmanager.com.
Forced degradation studies are integral to understanding this compound's stability profile. These studies involve subjecting the compound to various stress conditions (e.g., acid/base hydrolysis, oxidation, thermal stress, photolysis) to intentionally induce degradation informaticsjournals.co.ingsconlinepress.comrjptonline.orgijprajournal.com. The resulting degradation products are then characterized using techniques such as LC-MS/MS and NMR to elucidate their structures and degradation pathways informaticsjournals.co.inresearchgate.netbruker.comrjptonline.org. This information is crucial for developing stability-indicating analytical methods that can accurately monitor the drug substance and product over time, ensuring its quality and efficacy researchgate.netgsconlinepress.comrjptonline.orgijprajournal.com.
Compound List:
this compound
Concluding Perspectives and Future Research Directions
Current Gaps in Fundamental Academic Understanding of Iprazochrome
Despite its clinical use, significant gaps remain in the academic understanding of this compound's pharmacology. A primary area requiring further investigation is the detailed downstream signaling pathways activated by its antagonism of the 5-HT2A receptor. While it is known to counteract the effects of serotonin (B10506), a key player in migraine pathophysiology, the precise intracellular cascades it modulates to decrease the permeability and fragility of blood vessels are not fully elucidated. britannica.comheadaches.org Further research is needed to understand how this receptor antagonism translates to the observed clinical effects in both migraine and diabetic retinopathy.
Another significant knowledge gap pertains to the long-term neurological and physiological effects of sustained this compound administration. While some sources suggest the potential for tolerance or dependence with long-term use, comprehensive, peer-reviewed studies on this topic are lacking. patsnap.com Understanding the chronic impact of this compound on the central nervous system and vascular health is crucial for optimizing its therapeutic use and ensuring patient safety.
Furthermore, the complete metabolic profile of this compound is yet to be fully characterized. Although an indole (B1671886) derivative and a 6-hydroxy derivative have been identified, a comprehensive analysis of all potential metabolites and their biological activities is warranted. britannica.com A deeper understanding of its metabolism will provide valuable insights into its pharmacokinetics and potential drug-drug interactions.
Interdisciplinary Research Opportunities for this compound
The known effects of this compound on the vascular system open up numerous opportunities for interdisciplinary research. Its ability to decrease capillary permeability and fragility suggests potential applications beyond its current indications, particularly in the field of cardiovascular medicine. medpath.com Research into its effects on endothelial dysfunction, a key factor in the pathogenesis of various cardiovascular diseases, could reveal new therapeutic avenues. nih.gov For instance, its potential to mitigate vascular leakage could be investigated in conditions characterized by compromised endothelial integrity.
In the realm of neurobiology, the serotonin antagonism of this compound invites exploration of its potential in other neurological and psychiatric conditions where serotonin pathways are implicated. patsnap.com Given the complex role of serotonin in mood regulation, studies investigating its potential as an adjunctive therapy in certain mood disorders, or in conditions with overlapping pathophysiology with migraine, could yield valuable findings.
Furthermore, the connection between this compound and its precursor, adrenochrome (B1665551), a product of adrenaline oxidation, suggests a potential interplay with the adrenergic system that warrants investigation. wikipedia.org Collaborative research between pharmacologists, neurologists, and endocrinologists could unravel complex neuro-hormonal interactions and potentially identify new therapeutic targets.
Innovative Methodological Approaches for Future this compound Studies
To address the existing knowledge gaps, future research on this compound should leverage innovative methodological approaches. Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, can be employed for a more detailed characterization of its metabolites. ijpsjournal.com These techniques offer the sensitivity and specificity required to identify and quantify even minor metabolic products in various biological matrices.
In silico modeling and computational chemistry present a powerful tool for elucidating the molecular interactions of this compound with the 5-HT2A receptor. mdma.chnih.govmdpi.comnih.gov Homology modeling of the receptor can provide a structural basis for docking studies, which can predict the binding affinity and orientation of this compound. Molecular dynamics simulations can further refine these models and provide insights into the conformational changes induced by ligand binding, offering a deeper understanding of its antagonist activity.
Future clinical trials could benefit from innovative designs, such as adaptive trials, to more efficiently determine the optimal patient populations and therapeutic regimens for this compound. medpath.comheadaches.org The use of digital therapeutics and remote monitoring could also enhance data collection and provide real-world evidence of its effectiveness and long-term safety in migraine prophylaxis. headaches.org
Broader Implications of this compound Research for Drug Discovery and Development in Relevant Fields
Research into this compound holds broader implications for drug discovery and development. As a derivative of adrenochrome, it represents a unique chemical scaffold that could serve as a lead compound for the development of novel therapeutics. google.comnih.govtechnologynetworks.com Its established safety and efficacy in specific patient populations provide a solid foundation for medicinal chemists to design and synthesize new analogues with improved pharmacokinetic properties or novel therapeutic activities. The exploration of other adrenochrome derivatives could lead to the discovery of new drugs with unique mechanisms of action. google.com
The study of this compound can also provide valuable lessons for the development of other serotonin antagonists. drugbank.com A detailed understanding of its structure-activity relationship and its specific interactions with the 5-HT2A receptor can inform the design of more selective and potent antagonists with fewer off-target effects. mdpi.com The clinical experience with this compound can also guide the development of future serotonin-modulating drugs for a variety of neurological and vascular disorders.
Q & A
Q. What are the established analytical methods for characterizing Iprazochrome’s purity and stability in preclinical studies?
this compound (CAS 7248-21-7) is typically characterized using high-performance liquid chromatography (HPLC) with UV detection at 254 nm, validated against its molecular structure (C₁₂H₁₆N₄O₃) and semicarbazone functional group . Stability studies under varying pH and temperature conditions employ mass spectrometry (MS) and nuclear magnetic resonance (NMR) to monitor degradation products, particularly oxidation of the indolinedione moiety .
Q. How does this compound’s mechanism of action as a 5-HT receptor antagonist inform its use in migraine prophylaxis?
this compound competitively inhibits 5-HT₂B/₂C receptors, reducing neurovascular inflammation and cortical spreading depression in migraine models. Methodologically, receptor binding affinity (Ki) is quantified via radioligand displacement assays using [³H]-LSD in transfected HEK293 cells, with efficacy validated in rodent models of nitroglycerin-induced migraine .
Q. What pharmacokinetic parameters are critical for optimizing oral dosing in diabetic retinopathy studies?
Key parameters include bioavailability (~40% in rats), plasma half-life (2.5–3 hours), and protein binding (>85%). Dose optimization relies on repeated oral administration (2.5–5 mg/kg TID) to maintain steady-state concentrations, validated via LC-MS/MS quantification in plasma and retinal tissue .
Advanced Research Questions
Q. How can conflicting data on this compound’s efficacy in aborting migraine attacks be resolved?
While this compound reduces migraine frequency (50% reduction in 60% of patients in Phase III trials), its inability to terminate acute attacks may stem from delayed peak plasma levels (Tₘₐₓ = 1.5 hours). Comparative studies using subcutaneous formulations or co-administration with triptans are methodologically proposed to address this contradiction .
Q. What experimental strategies validate this compound’s neuroprotective effects in diabetic retinopathy beyond serotonin antagonism?
Transcriptomic profiling of retinal ganglion cells in hyperglycemic mice reveals this compound downregulates pro-apoptotic Bax/Bcl-2 ratios and VEGF-A expression. Techniques include RNA-seq analysis and immunohistochemical staining for caspase-3 activation, paired with electroretinography to assess functional preservation .
Q. How do structural modifications to this compound’s indolinedione scaffold influence receptor selectivity and off-target effects?
Substituent analysis via molecular docking (e.g., replacing the isopropyl group with cyclopropyl) identifies steric hindrance as a determinant of 5-HT₂B vs. 5-HT₂C selectivity. In vitro off-target profiling using CEREP panels (>70 receptors) and in vivo telemetry in conscious rats assess cardiovascular side effects .
Q. What methodologies address the limited bioavailability of this compound in CNS-targeted studies?
Nanostructured lipid carriers (NLCs) functionalized with lactoferrin enhance blood-brain barrier penetration. Pharmacokinetic validation combines in situ brain perfusion models with MALDI imaging to map regional distribution in murine brains .
Methodological Challenges & Data Analysis
Q. How should researchers design longitudinal studies to evaluate this compound’s long-term safety in chronic migraine?
Double-blind, placebo-controlled trials with ≥12-month follow-ups must include liver function tests (ALT/AST monitoring) and echocardiography to detect valvulopathy, a known risk with prolonged 5-HT₂B antagonism. Data analysis requires Kaplan-Meier survival curves for adverse event incidence .
Q. What statistical approaches reconcile discrepancies between preclinical and clinical efficacy data?
Bayesian meta-analysis of interspecies dose scaling (e.g., mg/m² conversion) adjusts for differences in receptor density and metabolic clearance. Sensitivity analysis identifies outliers in trial datasets, such as non-responders with genetic polymorphisms in CYP2D6 .
Q. How can in vitro binding assays be optimized to reflect this compound’s physiological activity in vivo?
Dynamic mass redistribution (DMR) assays using label-free biosensors measure real-time cellular responses to this compound in primary neuron cultures, correlating with in vivo efficacy better than static binding assays .
Ethical & Reproducibility Considerations
Q. What ethical safeguards are essential when testing this compound in vulnerable populations (e.g., pediatric migraine)?
Informed consent protocols must address teratogenicity risks (Category C in pregnancy) and cognitive side effects in adolescents. Independent data monitoring boards (DMBs) should oversee interim analyses to halt trials for futility or harm .
Q. How can researchers ensure reproducibility in this compound’s preclinical migraine models?
Standardizing nitroglycerin doses (10 mg/kg in mice) and environmental stimuli (light/noise stress) across labs reduces variability. Open-access repositories for raw electrophysiology data (e.g., ICB-RD) enable independent validation .
Tables
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 264.3 g/mol | MS (ESI+) | |
| LogP | 1.8 ± 0.2 | Shake-flask HPLC | |
| Plasma Protein Binding | 85–90% | Equilibrium dialysis | |
| 5-HT₂B Ki | 8.3 nM | Radioligand assay ([³H]-LSD) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
